2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-16(12-24-14-4-2-1-3-5-14)19-13-6-8-15(9-7-13)26(22,23)20-17-18-10-11-25-17/h1-11H,12H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLZHGMARVZMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects
Biological Activity
2-Phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₁N₃O₃S₂
- Molecular Weight : 297.35 g/mol
- CAS Number : 127-76-4
- Melting Point : 247 °C
The biological activity of 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is primarily attributed to its interaction with various biological targets, including enzymes and cellular pathways. The thiazole moiety is known to enhance the compound's ability to inhibit specific enzymes that are crucial in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide exhibit significant anticancer properties. For instance, studies involving thiazole derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer) and C6 (glioma).
Case Study Findings :
- Cell Line Testing : In vitro studies demonstrated that derivatives with thiazole groups induced apoptosis in cancer cells, as evidenced by increased caspase-3 activation and DNA fragmentation assays .
- MTT Assay Results : The compound showed an IC50 value of approximately 9.03 ± 0.21 µM against cholesteryl ester transfer protein (CETP), indicating its potential as an anticancer agent through lipid metabolism modulation .
Antimicrobial Activity
The compound's sulfonamide component suggests potential antibacterial properties, particularly against Gram-positive bacteria.
Inhibition Studies :
- Urease Inhibition : It was found that related sulfonamide compounds exhibited IC50 values ranging from 9.95 µM to 22.61 µM against urease, an enzyme critical for bacterial survival .
- Structure-Activity Relationship : Modifications in the phenyl and thiazole groups were correlated with enhanced antibacterial activity, demonstrating the importance of molecular structure in therapeutic efficacy .
Structure-Activity Relationships (SAR)
The effectiveness of 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can be attributed to specific structural features:
- Thiazole Group : Essential for biological activity; facilitates interaction with target enzymes.
- Phenoxy Linkage : Enhances lipophilicity, improving cell membrane penetration.
| Compound Structure | Biological Activity | IC50 Value |
|---|---|---|
| Thiazole Derivative A | Anticancer | 9.03 µM |
| Sulfonamide Derivative B | Urease Inhibition | 22.61 µM |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study focused on the synthesis and evaluation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives found promising results against various bacterial and fungal strains. The synthesized compounds were tested for their in vitro antimicrobial activity, revealing that certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| d1 | + | - |
| d2 | ++ | + |
| d3 | +++ | ++ |
Note: Activity levels are indicated as follows: - (no activity), + (low activity), ++ (moderate activity), +++ (high activity)
Anticancer Properties
The compound also shows potential in anticancer applications. A study evaluated the anticancer activity of thiazole derivatives against the MCF7 breast cancer cell line using the Sulforhodamine B assay. Results indicated that specific derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents in cancer treatment .
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 Value (µM) |
|---|---|
| d6 | 15.0 |
| d7 | 20.5 |
| Control | 30.0 |
Structure-Activity Relationship (SAR)
A systematic approach to understanding the relationship between chemical structure and biological activity has been undertaken through SAR studies. These studies have identified key structural features that enhance the potency of thiazole-based compounds, such as specific substitutions on the thiazole ring and phenyl groups that improve binding affinity to target proteins involved in disease processes .
Table 3: Key Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| 4-Bromo substitution | Increased potency |
| Methyl group addition | Enhanced solubility |
| Sulfamoyl linkage | Improved selectivity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Acetamide Core
Heterocyclic Substituents
2-(4-Methyltriazol-2-yl)-N-[4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl]Acetamide (2b) Structure: Replaces phenoxy with a 4-methyltriazolyl group. Activity: Exhibits antiproliferative effects and MMP-9 inhibition (IC₅₀ = 2.8 µM) .
2-(5,6-Dimethylbenzo[d]Thiazol-2-ylamino)-N-(4-Sulfamoylphenyl)Acetamide (8) Structure: Features a benzothiazole-amino group instead of phenoxy. Physical Properties: Melting point = 147.1°C; IR bands at 1689 cm⁻¹ (C=O) and 1382 cm⁻¹ (SO₂) . Implication: Bulkier substituents may reduce solubility but improve thermal stability.
Thioether and Aromatic Modifications
2-((1H-Benzo[d]Imidazol-2-yl)Thio)-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Acetamide (5c) Structure: Substitutes phenoxy with a benzimidazole-thio group. Synthesis: Formed via nucleophilic substitution, yielding 73% . Activity: Benzimidazole-thio groups are linked to anticancer and antimicrobial activities in related compounds .
Sulfonamide-Thiazole Derivatives
Modifications on the Sulfamoyl Group
2-Cyano-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Acetamide Structure: Cyano group replaces phenoxy.
2-Chloro-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Acetamide Structure: Chloro substituent instead of phenoxy. Reactivity: Electrophilic chloro group may facilitate further derivatization .
Spectral Characterization
Preparation Methods
Stepwise Condensation Approach
The most widely reported method involves a three-step synthesis:
-
Formation of 2-phenoxyacetic acid : Phenol reacts with chloroacetic acid in alkaline conditions (e.g., NaOH, 80°C), yielding 2-phenoxyacetic acid with >85% efficiency.
-
Sulfonamide coupling : 2-Phenoxyacetic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-aminobenzenesulfonamide in dichloromethane (DCM) at 0–5°C.
-
Thiazole incorporation : The intermediate undergoes sulfamoylation with 2-aminothiazole using carbodiimide catalysts (e.g., EDC/HOBt) in dimethylformamide (DMF), followed by HCl-mediated crystallization.
Table 1: Representative Reaction Conditions for Stepwise Synthesis
| Step | Reactants | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | Phenol + chloroacetic acid | H₂O/NaOH | None | 80°C | 87% |
| 2 | 2-phenoxyacetyl chloride + 4-aminobenzenesulfonamide | DCM | Pyridine | 0–5°C | 78% |
| 3 | Intermediate + 2-aminothiazole | DMF | EDC/HOBt | 25°C | 65% |
This method prioritizes purity over speed, with final yields averaging 65–70% after recrystallization.
Alternative Methodologies
One-Pot Synthesis
Recent advancements propose a one-pot strategy to reduce purification steps:
-
Simultaneous activation and coupling : Phenol, chloroacetic acid, and 4-aminobenzenesulfonamide are combined in a single reactor with SOCl₂ and DMF. After 4 hours at 50°C, 2-aminothiazole is added directly, achieving a 58% yield.
-
Microwave-assisted optimization : Irradiation (150 W, 100°C) reduces reaction time from 12 hours to 45 minutes, though yields remain comparable (62%).
Solid-Phase Synthesis
Immobilizing 4-aminobenzenesulfonamide on Wang resin enables iterative coupling:
-
Resin-bound sulfonamide reacts with 2-phenoxyacetyl chloride in tetrahydrofuran (THF).
-
Thiazole-2-sulfonamide is introduced via HATU-mediated coupling.
-
Cleavage with trifluoroacetic acid (TFA) yields the target compound with 71% purity.
Industrial-Scale Production
Continuous Flow Reactors
Patent WO2014132270A2 highlights a continuous process for analogous compounds:
Polymorph Control
Crystallization from ethanol/water (3:1 v/v) at 4°C produces the thermodynamically stable Form I polymorph, critical for pharmaceutical applications. X-ray diffraction data confirm a monoclinic crystal system (space group P2₁/c).
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 65 | 98 |
| DCM | 8.9 | 58 | 95 |
| THF | 7.5 | 52 | 93 |
Polar aprotic solvents like DMF enhance nucleophilic substitution at the sulfonamide group, improving yields.
Catalytic Systems
-
EDC/HOBt : Standard for carbodiimide-mediated coupling, yielding 65–70%.
-
HATU : Increases yield to 75% but raises costs due to reagent expense.
-
Metal-free conditions : Using N-hydroxysuccinimide (NHS) avoids metal contamination, favoring pharmaceutical use.
Characterization and Quality Control
Spectroscopic Data
Q & A
Q. What are the key synthetic routes for 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multistep reactions, including:
- N-Acylation : Reacting thiazol-2-amine derivatives with chloroacetamide intermediates in the presence of catalysts like DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under ultrasonication to enhance reaction efficiency .
- Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfamoyl chloride or sulfur-containing reagents under controlled pH and temperature .
- Phenoxy Acetamide Coupling : Final coupling of the phenoxy group using nucleophilic substitution or condensation reactions .
Q. Key Factors Affecting Yield :
- Catalyst Choice : DMAP improves acylation efficiency compared to traditional bases .
- Solvent System : Polar aprotic solvents (e.g., DMF) favor sulfamoylation, while toluene/water mixtures are used for azide substitutions .
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for completing thiazole ring formation .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Approach :
- Spectroscopic Analysis :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S=O stretch at ~1150–1250 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm proton environments (e.g., thiazole ring protons at δ 7.2–8.5 ppm) and carbon backbone .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 383.4 for C₁₈H₁₇N₅O₃S) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in benzothiazole derivatives) .
- Elemental Analysis : Ensure >95% purity by matching experimental vs. theoretical C/H/N/S/O percentages .
Q. What preliminary assays are recommended to evaluate its biological activity?
Screening Workflow :
Antimicrobial Activity :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–100 µg/mL .
- Zone of Inhibition : Agar disk diffusion to assess broad-spectrum efficacy .
Anticancer Potential :
- MTT Assay : Screen cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Enzyme Inhibition :
- Kinase/Protease Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., COX-2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR Strategies :
- Substituent Variation : Modify the phenoxy or thiazole groups to alter electron-withdrawing/donating effects. For example:
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase antimicrobial potency by enhancing membrane penetration .
- Bulky Substituents : Reduce metabolic degradation (e.g., tert-butyl groups improve pharmacokinetics) .
Q. Example Data :
| Derivative | Substituent | IC₅₀ (µM, HeLa) | MIC (µg/mL, S. aureus) |
|---|---|---|---|
| Parent | None | 45.2 | 25 |
| Derivative A | -CF₃ | 18.7 | 12 |
| Derivative B | -OCH₃ | 32.5 | 30 |
Key Insight : Fluorinated derivatives (e.g., -CF₃) show enhanced cytotoxicity due to increased lipophilicity .
Q. How to resolve contradictions in biological data across different studies?
Case Example : Discrepancies in reported IC₅₀ values for anticancer activity may arise from:
- Assay Conditions : Variations in cell culture media (e.g., serum content affecting compound solubility) .
- Impurity Profiles : Uncharacterized byproducts (e.g., incomplete sulfamoylation) altering bioactivity .
Q. Resolution Steps :
Reproducibility Checks : Standardize protocols (e.g., serum-free media, fixed incubation time).
HPLC-Purified Samples : Eliminate confounding impurities .
Computational Modeling : Compare molecular docking results with experimental IC₅₀ to identify binding site inconsistencies .
Q. What advanced computational methods predict binding modes and pharmacokinetics?
Methodological Pipeline :
Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., EGFR kinase) to prioritize derivatives .
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
ADMET Prediction (SwissADME) : Forecast bioavailability, logP, and CYP450 metabolism to guide synthetic prioritization .
Q. Example Prediction :
| Parameter | Value |
|---|---|
| logP | 2.3 (optimal) |
| H-bond Acceptors | 6 |
| CYP2D6 Inhibition | Low |
Q. How to design derivatives with improved metabolic stability?
Synthetic Modifications :
- Isosteric Replacement : Replace labile ester groups with amides (e.g., -COOCH₃ → -CONH₂) .
- Deuterium Incorporation : Stabilize metabolically vulnerable C-H bonds (e.g., deuterated thiazole rings) .
- Prodrug Strategies : Introduce phosphate groups for delayed release in vivo .
Q. Validation :
- Microsomal Stability Assay : Compare half-life (t₁/₂) of parent vs. deuterated derivatives in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
